2-(Cyclobutylmethoxy)ethan-1-amine
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Overview
Description
2-(Cyclobutylmethoxy)ethan-1-amine is an organic compound with the molecular formula C7H15NO It is a derivative of ethanamine, where the hydrogen atom on the nitrogen is replaced by a cyclobutylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)ethan-1-amine typically involves the following steps:
Formation of Cyclobutylmethanol: Cyclobutylmethanol can be synthesized from cyclobutyl bromide through a nucleophilic substitution reaction with sodium methoxide.
Etherification: Cyclobutylmethanol is then reacted with 2-chloroethanamine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutylmethoxyacetone.
Reduction: Formation of cyclobutylmethoxyethanol.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
2-(Cyclobutylmethoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethoxy group may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethoxy)ethan-1-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
2-(Cyclopentylmethoxy)ethan-1-amine: Contains a cyclopentyl group, leading to different steric and electronic properties.
2-(Cyclohexylmethoxy)ethan-1-amine: Features a cyclohexyl group, which may affect its reactivity and biological activity.
Uniqueness
2-(Cyclobutylmethoxy)ethan-1-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics
Properties
IUPAC Name |
2-(cyclobutylmethoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-4-5-9-6-7-2-1-3-7/h7H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBGCGQJTVTFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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